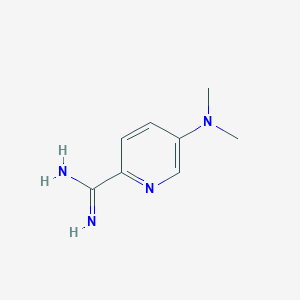

5-(Dimethylamino)pyridine-2-carboximidamide

Overview

Description

5-(Dimethylamino)pyridine-2-carboximidamide is a chemical compound with the molecular formula C8H12N4 . It is used in various chemical reactions and has been noted in scientific literature .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyridine scaffold, which is a basic aromatic ring structure containing one nitrogen atom . The dimethylamino group and the carboximidamide group are attached to the pyridine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyridine compounds are known to participate in a variety of chemical reactions due to their basicity and the presence of a nitrogen atom in the aromatic ring .Scientific Research Applications

Chemical Synthesis and Modifications :

- In the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, p-(dimethylamino)benzaldehyde reacts with specific compounds to produce compounds including a 1,4-dihydropyridine ring, completed by aromatization (Dzvinchuk, 2007).

Synthetic Approaches in Herbicide Production :

- The reaction of 2,2-dialkyl-3-(dimethylamino)-2H-azirines with 2,3-pyridinedicarboximide in specific solvents yields tricyclic 1:1 adducts, which are structurally related to powerful herbicides, offering new synthetic approaches to this class of compounds (Obrech et al., 1988).

Catalysis in Organic Chemistry :

- As a catalyst, 4-(Dimethylamino)pyridine is effective for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, producing various lactones under neutral conditions at room temperature (Meng et al., 2015).

Study of Molecular Conformation :

- Infrared spectra and molecular dipole moment studies of amino and dimethylamino derivatives of pyrimidines and pyridines help understand the steric effects and conformation of the N(CH3)2 group in these compounds (Litońska et al., 1979).

Antimicrobial Activity Research :

- Certain derivatives of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides exhibit antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Recyclable Catalysis in Acylation Reactions :

- 4-(N,N-Dimethylamino)pyridine hydrochloride is used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions, showing potential for sustainable chemical processes (Liu et al., 2014).

Photoinduced Intramolecular Electron Transfer :

- Studies on 4-dimethylaminopyridines show solvent-dependent dual fluorescence, providing insights into intramolecular electron transfer and the TICT state model in chemistry (Szydłowska et al., 2003).

DNA Binding and Photophysical Properties :

- The study of cationic pyridinium based 4-amino-1,8-naphthalimide derivatives, including those with dimethylamino substitution, reveals their varying photophysical properties and DNA binding capabilities, which are useful in nucleic acid research (Banerjee et al., 2013).

Synthesis of Pyrimidine Derivatives for Cardiotonic Activity :

- The synthesis and cardiotonic activity of novel pyrimidine derivatives, including those with dimethylamino groups, demonstrate potential medical applications in treating cardiac conditions (Dorigo et al., 1996).

Future Directions

Pyridine compounds, including 5-(Dimethylamino)pyridine-2-carboximidamide, are of interest in current research due to their potential therapeutic properties, such as antimicrobial and antiviral activities . They are also being studied for their potential use in the synthesis of new pharmacologically-active compounds .

Properties

IUPAC Name |

5-(dimethylamino)pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-12(2)6-3-4-7(8(9)10)11-5-6/h3-5H,1-2H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQCMVOAADFKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

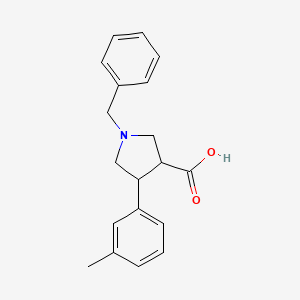

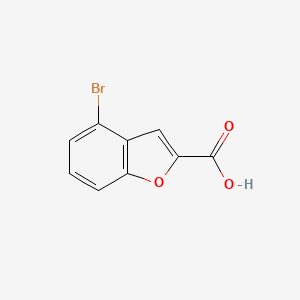

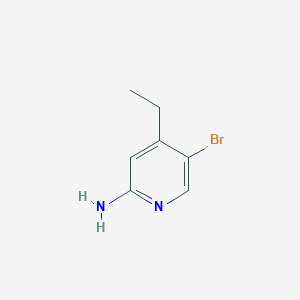

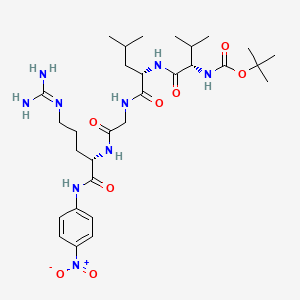

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)